molecular formula C21H27N3O6S B2387935 Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate CAS No. 1172507-51-5

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate

Cat. No. B2387935
CAS RN: 1172507-51-5
M. Wt: 449.52
InChI Key: QNEUOBNVSDGJIT-UHFFFAOYSA-N
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Description

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 and JAK1 proteins. This compound has shown potential in the treatment of autoimmune diseases such as psoriasis and lupus. In

Scientific Research Applications

Antitumor Activity

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate has been investigated for its potential antitumor properties. A study by Wang et al explored its synthesis, crystal structure, and vibrational properties. The compound demonstrated promising activity against tumor cells, making it a candidate for further research in cancer therapy.

Antibacterial Activity

In silico docking simulations of related piperazine derivatives (chromone-based compounds) revealed interactions with oxidoreductase enzymes . While specific data on Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate is scarce, its structural features suggest potential antibacterial effects. Further studies are warranted to validate this hypothesis.

Nonlinear Optical Properties

Organic compounds with interesting optical properties are valuable for electro-optic devices. A Mannich base derived from 2-naphthol and Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate was successfully crystallized . Investigating its nonlinear optical behavior could lead to applications in photonics and telecommunications.

properties

IUPAC Name

butyl 4-[[5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-3-4-15-29-21(26)16-5-7-17(8-6-16)22-20(25)18-9-10-19(30-18)31(27,28)24-13-11-23(2)12-14-24/h5-10H,3-4,11-15H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEUOBNVSDGJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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